REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[C:10]([O:12]C)=[O:11])=[CH:5][CH:4]=1>O1CCOCC1>[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[C:10]([OH:12])=[O:11])=[CH:7][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
4.18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)OC)N1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under microwave irradiation at 100° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid triturated with acetonitrile
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C=C1)C(C(=O)O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |